N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 441290-62-6
VCID: VC7368388
InChI: InChI=1S/C22H20N4O3S/c1-26(2)30(28,29)18-12-10-15(11-13-18)22(27)23-17-7-5-6-16(14-17)21-24-19-8-3-4-9-20(19)25-21/h3-14H,1-2H3,(H,23,27)(H,24,25)
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Molecular Formula: C22H20N4O3S
Molecular Weight: 420.49

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide

CAS No.: 441290-62-6

Cat. No.: VC7368388

Molecular Formula: C22H20N4O3S

Molecular Weight: 420.49

* For research use only. Not for human or veterinary use.

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide - 441290-62-6

Specification

CAS No. 441290-62-6
Molecular Formula C22H20N4O3S
Molecular Weight 420.49
IUPAC Name N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide
Standard InChI InChI=1S/C22H20N4O3S/c1-26(2)30(28,29)18-12-10-15(11-13-18)22(27)23-17-7-5-6-16(14-17)21-24-19-8-3-4-9-20(19)25-21/h3-14H,1-2H3,(H,23,27)(H,24,25)
Standard InChI Key JZNXEHTWWJFZOL-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3

Introduction

Chemical Structure and Nomenclature

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide is characterized by a benzamide backbone substituted at the 4-position with an N,N-dimethylsulfamoyl group and at the N-position with a 3-(1H-benzo[d]imidazol-2-yl)phenyl moiety. The benzoimidazole ring system, a bicyclic structure fused with benzene and imidazole, contributes to π-π stacking interactions and hydrogen-bonding capabilities, which are critical for biological target engagement . The dimethylsulfamoyl group (–SO₂N(CH₃)₂) enhances solubility and modulates electronic properties, potentially influencing pharmacokinetics .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₂H₂₀N₄O₃S
Molecular Weight420.48 g/mol
Key Functional GroupsBenzoimidazole, Sulfamoyl, Benzamide
Spectral Signatures (IR)–CONH (1665 cm⁻¹), C–S (681 cm⁻¹)

Synthesis and Optimization

The synthesis of this compound involves multi-step protocols, as exemplified by analogous benzamide derivatives. A common strategy employs:

  • Formation of the Benzoimidazole Core: Reaction of o-phenylenediamine with aromatic aldehydes in the presence of DMF and sulfur yields the 1H-benzo[d]imidazol-2-ylphenyl intermediate .

  • Sulfamoylation: Introducing the dimethylsulfamoyl group via sulfonation of 4-aminobenzoic acid followed by dimethylamine substitution .

  • Amide Coupling: Condensation of the sulfamoylbenzoyl chloride with the benzoimidazole-containing aniline using carbodiimide-based coupling agents .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
1o-Phenylenediamine, DMF/S, 110°C70–85
2ClSO₃H, (CH₃)₂NH, CH₂Cl₂, 0°C65–78
3EDCl, HOBt, DMF, rt60–72

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on similar compounds revealed IC₅₀ values of 5–20 µM against MCF-7 (breast) and A549 (lung) cancer cell lines. Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction via mitochondrial pathways . The benzoimidazole moiety’s planar structure facilitates intercalation into DNA, while the sulfamoyl group may modulate kinase interactions .

Structure-Activity Relationships (SAR)

  • Benzoimidazole Substituents: Electron-withdrawing groups (e.g., –NO₂, –Br) at the phenyl ring enhance antimicrobial potency by increasing electrophilicity .

  • Sulfamoyl Modifications: N,N-Dimethylation improves metabolic stability compared to unsubstituted sulfonamides, as evidenced by prolonged half-lives in hepatic microsomes .

  • Amide Linker: Replacement of the acetamido linker with thiourea reduces cytotoxicity but maintains efficacy, highlighting the balance between solubility and target affinity .

Therapeutic Applications and Future Directions

This compound’s dual antimicrobial and anticancer profiles position it as a candidate for repurposing in combination therapies. Preclinical studies suggest synergy with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) and with cisplatin in ovarian cancer models . Future work should prioritize:

  • Pharmacokinetic Profiling: Assessing oral bioavailability and blood-brain barrier penetration.

  • Toxicology Studies: Evaluating hepatotoxicity and off-target effects in mammalian cells.

  • Analog Development: Exploring heterocyclic replacements for the benzoimidazole ring to optimize selectivity.

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